
Methylselenopyruvate
説明
Contextualization within Selenometabolism and the Bioactivity of Organoselenium Compounds
Methylselenopyruvate is an organic selenium compound that plays a role in the metabolism of other selenocompounds. kegg.jp Organoselenium compounds, a class of substances containing a carbon-selenium bond, are noted for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.airesearchgate.net Their potential as therapeutic agents is a subject of ongoing research. ontosight.ai The bioactivity of these compounds often stems from their ability to modulate redox homeostasis within cells. researchgate.net
The metabolism of dietary selenium compounds is complex and leads to the formation of various bioactive metabolites. nih.gov Selenoproteins, which incorporate the amino acid selenocysteine, are key to many of the biological effects of selenium, functioning as oxidoreductases that are crucial for redox biology. nih.govrsc.org However, smaller organoselenium molecules, including metabolites like this compound, also exhibit significant biological effects independent of their incorporation into selenoproteins. oregonstate.edunih.gov These non-selenoprotein compounds are gaining attention for their potential roles in disease prevention and therapy. rsc.orgtandfonline.com
The transformation of dietary organoselenium compounds, such as Se-methylselenocysteine (MSC), within the body can lead to the formation of this compound. nih.govresearchgate.net This metabolic conversion is a key aspect of understanding the bioactivity of ingested selenium. nih.gov The study of this compound, therefore, provides insight into the broader mechanisms by which organoselenium compounds exert their effects.
Historical Perspective of this compound's Discovery and Initial Biochemical Characterization
The discovery of this compound is linked to the study of the metabolic pathways of Se-methylselenocysteine (MSC), a naturally occurring organoselenium compound found in certain plants. Research into the biotransformation of MSC revealed that it could be metabolized through a transamination reaction to yield its α-keto acid analog, this compound. nih.govsemanticscholar.org This reaction is catalyzed by enzymes such as glutamine transaminase K (GTK) and L-amino acid oxidase. nih.govsemanticscholar.org
Initial biochemical characterization of this compound focused on its potential biological activities, particularly in the context of cancer chemoprevention. A significant finding was the identification of this compound as an inhibitor of histone deacetylase (HDAC) enzymes. oregonstate.edumdpi.com This discovery was noteworthy because HDAC inhibitors are a class of compounds known to modulate gene expression and have therapeutic potential in oncology. oregonstate.edu The structural similarity of this compound to butyrate, a known HDAC inhibitor, provided a rationale for investigating this activity. nih.govsemanticscholar.org Molecular modeling studies have suggested that the keto acid group of this compound can chelate the catalytic zinc ion in the active site of HDAC enzymes, and that the selenium atom is also important for its inhibitory effects. oregonstate.edu
Rationale for Contemporary Academic Investigation of this compound in Biological Systems
The contemporary academic investigation of this compound in biological systems is driven by its potential as a bioactive molecule with therapeutic implications. Its role as a metabolite of a dietary selenium compound, Se-methylselenocysteine, makes it relevant to understanding the health effects of selenium consumption. nih.govresearchgate.net
A primary focus of current research is the anticancer activity of this compound. oregonstate.edusemanticscholar.org Its ability to inhibit HDACs provides a specific molecular mechanism through which it may exert these effects. oregonstate.edumdpi.com HDAC inhibition by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. oregonstate.edu Further research aims to elucidate the full spectrum of its anticancer mechanisms and its potential as a chemopreventive or therapeutic agent. nih.gov
Moreover, the study of this compound contributes to the broader field of organoselenium chemistry and its application in medicinal chemistry. rsc.orgtandfonline.com Understanding the biological activity of specific selenium metabolites like this compound is crucial for the development of new selenium-based drugs with improved efficacy and lower toxicity compared to inorganic selenium forms. researchgate.net The ongoing research into this compound is part of a larger effort to explore the therapeutic potential of small organoselenium compounds beyond their traditional role as antioxidants. researchgate.nettandfonline.com
特性
IUPAC Name |
3-methylselanyl-2-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3Se/c1-8-2-3(5)4(6)7/h2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHPIRYOQIGZLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of Methylselenopyruvate
Enzymatic Formation of Methylselenopyruvate from Precursor Molecules
The formation of this compound primarily occurs through the enzymatic transformation of Se-methyl-L-selenocysteine (MSC), a naturally occurring selenoamino acid found in plants and selenium-enriched yeast wikipedia.orgmdpi.comswansonvitamins.com. This process involves specific transamination reactions catalyzed by key enzymes.
Role of Glutamine Transaminase K (GTK) Activity in this compound SynthesisGlutamine transaminase K (GTK), also known as kynurenine aminotransferase I (KAT I), is a crucial enzyme in the metabolism of Se-methyl-L-selenocysteine (MSC)researchgate.nettandfonline.comnih.govnih.govnih.gov. GTK is a pyridoxal 5'-phosphate-dependent enzyme characterized by its broad substrate specificity, readily acting upon sulfur and selenium-containing amino acidsresearchgate.netnih.govnih.govresearchgate.net. In the synthesis of this compound, GTK catalyzes the transamination of MSC, transferring the amino group from MSC to an α-keto acid acceptor. This reaction yields β-methylselenopyruvate (MSP), the primary form of this compound, along with the corresponding α-keto acidmdpi.comresearchgate.nettandfonline.comnih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgpreprints.orgrsc.orgnih.govmdpi.com. Notably, MSC serves as a more efficient substrate for GTK's transamination activity compared to its sulfur analogue, S-methylcysteinenih.govaacrjournals.org. Beyond transamination, GTK also exhibits β-lyase activity, which can lead to the β-elimination of MSC, producing methylselenol, ammonia, and pyruvateresearchgate.nettandfonline.comaacrjournals.orgpreprints.orgrsc.orgmdpi.comki.senih.gov.
Generation from L-Selenomethionine Analogues
While Se-methyl-L-selenocysteine (MSC) is the direct precursor for β-methylselenopyruvate (MSP), L-selenomethionine (SM) and its analogues are also important dietary selenium compounds that undergo metabolic transformations. L-Selenomethionine is primarily metabolized by L-amino acid oxidase (LAAO) to form α-keto-γ-methylselenobutyrate (KMSB) mdpi.comresearchgate.nettandfonline.comnih.govaacrjournals.orgnih.govmdpi.com. Glutamine transaminase K (GTK) can also metabolize SM, although it is generally considered a less efficient substrate for GTK's transamination activity compared to MSC nih.govnih.govaacrjournals.org. The seleno-α-keto acids produced, such as MSP and KMSB, share structural similarities with the known histone deacetylase (HDAC) inhibitor butyrate and have been identified as potential HDAC inhibitors themselves mdpi.comresearchgate.nettandfonline.comaacrjournals.orgnih.govmdpi.com.
Downstream Metabolic Fates and Intermediates of this compound
This compound, once formed, can undergo further metabolic transformations, leading to the generation of reactive selenium metabolites that are believed to mediate many of selenium's biological effects.
Conversion to Methylselenol and Other Reactive Selenium Metabolites
Beyond its conversion to β-methylselenopyruvate (MSP), Se-methyl-L-selenocysteine (MSC) can also be metabolized to methylselenol (CH3SeH) through various enzymatic pathways researchgate.nettandfonline.comaacrjournals.orgpreprints.orgrsc.orgmdpi.comki.senih.gov. A significant route for this transformation is the β-elimination reaction, catalyzed by enzymes such as Glutamine Transaminase K (GTK) or selenocysteine β-lyase (SBL). This reaction cleaves MSC, yielding methylselenol, ammonia, and pyruvate researchgate.nettandfonline.comaacrjournals.orgpreprints.orgrsc.orgki.se. Methylselenol is recognized as a volatile and highly reactive selenium metabolite, playing a critical role in the chemopreventive and cytotoxic activities associated with selenium compounds preprints.orgrsc.orgmdpi.comki.senih.govresearchgate.net. Hydrogen selenide (H2Se) is another central intermediate in selenium metabolism, derived from various selenium sources, including MSC, and can be further methylated to produce methylselenol researchgate.nettandfonline.comrsc.orgmdpi.comnih.govresearchgate.netcabidigitallibrary.org. These reactive selenium metabolites, particularly methylselenol, are thought to exert their biological effects through mechanisms involving redox cycling, the induction of oxidative stress, and interactions with cellular signaling pathways preprints.orgrsc.orgmdpi.comki.senih.govresearchgate.net.
Data Tables
Table 1: Enzymatic Conversion of Selenoamino Acids to Seleno-α-Keto Acids
Precursor Molecule | Enzyme(s) Involved | Primary Seleno-α-Keto Acid Product | Reference(s) |
Se-methyl-L-selenocysteine (MSC) | Glutamine Transaminase K (GTK) | β-Methylselenopyruvate (MSP) | mdpi.comresearchgate.nettandfonline.comnih.govnih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgpreprints.orgrsc.orgnih.govmdpi.com |
Se-methyl-L-selenocysteine (MSC) | L-Amino Acid Oxidase (LAAO) | β-Methylselenopyruvate (MSP) | mdpi.comresearchgate.nettandfonline.comaacrjournals.orgaacrjournals.orgnih.govnih.govresearchgate.net |
L-Selenomethionine (SM) | L-Amino Acid Oxidase (LAAO) | α-Keto-γ-methylselenobutyrate (KMSB) | mdpi.comresearchgate.nettandfonline.comnih.govaacrjournals.orgnih.govmdpi.com |
L-Selenomethionine (SM) | Glutamine Transaminase K (GTK) | α-Keto-γ-methylselenobutyrate (KMSB) | nih.govnih.govaacrjournals.org |
Table 2: Major Metabolic Fates of Se-methyl-L-selenocysteine (MSC)
Metabolic Pathway | Enzyme(s) Involved | Primary Metabolite(s) Produced | Reference(s) |
Transamination | Glutamine Transaminase K (GTK) | β-Methylselenopyruvate (MSP) | mdpi.comresearchgate.nettandfonline.comnih.govnih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgpreprints.orgrsc.orgnih.govmdpi.com |
Transamination | L-Amino Acid Oxidase (LAAO) | β-Methylselenopyruvate (MSP) | mdpi.comresearchgate.nettandfonline.comaacrjournals.orgaacrjournals.orgnih.govnih.govresearchgate.net |
β-Elimination | GTK, Selenocysteine β-lyase (SBL) | Methylselenol (CH3SeH) | researchgate.nettandfonline.comaacrjournals.orgpreprints.orgrsc.orgmdpi.comki.senih.gov |
List of Compounds Mentioned
this compound (β-Methylselenopyruvate)
Se-methyl-L-selenocysteine (MSC)
Glutamine Transaminase K (GTK)
L-Amino Acid Oxidase (LAAO)
L-Selenomethionine (SM)
α-Keto-γ-methylselenobutyrate (KMSB)
Methylselenol (CH3SeH)
Hydrogen Selenide (H2Se)
Pyruvate
Ammonia
S-methylcysteine
Kynurenine aminotransferase I (KAT I)
Selenocysteine β-lyase (SBL)
Glutathione Peroxidase
Selenoproteins
Methionine
Butyrate
This compound: Molecular Mechanisms of Action
This compound (MSP) is an α-keto acid metabolite derived from the metabolism of organoselenium compounds, notably methylselenocysteine (MSC) nih.govaacrjournals.org. Emerging research highlights its significant role as a histone deacetylase (HDAC) inhibitor, influencing epigenetic regulation and gene expression. This article focuses on the molecular mechanisms by which this compound exerts its effects.
Molecular Mechanisms of Action of Methylselenopyruvate
The primary mechanisms of action attributed to Methylselenopyruvate involve its capacity to inhibit histone deacetylase enzymes, leading to subsequent alterations in chromatin structure and gene expression profiles.
Histone deacetylases (HDACs) are a family of enzymes responsible for removing acetyl groups from lysine residues on histone proteins, thereby influencing chromatin condensation and gene transcription nih.govmdpi.com. This compound has been identified as a potent inhibitor of these enzymes.
This compound (MSP) has been characterized as a competitive inhibitor of histone deacetylase activity, particularly against specific isoforms like HDAC8 nih.govoup.comnih.govoup.comresearchgate.net. Enzyme kinetic studies have demonstrated its inhibitory effects.
HDAC Isoform | Inhibitory Constant (Ki) | IC50 Value | Mechanism | References |
HDAC8 | 35 μM | ~20 μM | Competitive | nih.govoup.comresearchgate.net |
MSP exhibits dose-dependent inhibition of HDAC activity oup.comnih.govoup.comresearchgate.net. While its effects on HDAC8 are well-documented, MSP also demonstrates inhibitory activity against HDAC1 oup.comnih.govoup.comresearchgate.net. The potency of MSP as an HDAC inhibitor underscores its potential in modulating epigenetic processes.
Structurally, this compound and its related metabolite, α-keto-γ-methylselenobutyrate (KMSB), share similarities with butyrate, a well-established endogenous HDAC inhibitor nih.govaacrjournals.orgnih.govoup.com. Butyrate, a short-chain fatty acid, is known to competitively inhibit HDAC activity nih.govaacrjournals.orgresearchgate.net. This structural resemblance suggests a common mode of interaction with the HDAC active site. The mechanistic implication of this homology lies in the shared ability to interact with the catalytic zinc ion present in the active site of HDAC enzymes, a crucial step for inhibition nih.govaacrjournals.orgoup.comnih.govoup.comresearchgate.netrsc.orgresearcher.liferesearchgate.netnih.govmdpi.com. The α-keto acid moiety, generated through metabolic conversion, is central to this interaction.
Computational modeling and molecular docking studies have provided significant insights into the precise interactions between this compound and HDAC enzymes, particularly HDAC8 nih.govaacrjournals.orgoup.comnih.govoup.comresearchgate.netrsc.orgresearcher.liferesearchgate.netnih.govmdpi.comx-mol.netplos.org. These studies indicate that MSP binds to the active site of HDAC8 in an energetically favorable orientation. Specifically, the α-carbonyl group and one of the carboxylate oxygen atoms of MSP are predicted to coordinate with the buried zinc atom within the active site nih.govresearchgate.net. This interaction is crucial for blocking substrate access and inhibiting enzyme activity. Furthermore, the carbonyl group is hypothesized to interact with a critical tyrosine residue (e.g., Tyr306 in HDAC8) in addition to the zinc atom, further stabilizing the binding and contributing to its inhibitory potency nih.govresearchgate.net. These in silico analyses support a mechanism involving reversible interaction with the zinc cofactor, consistent with competitive inhibition.
The inhibition of HDACs by this compound directly impacts chromatin structure and, consequently, gene expression.
A direct consequence of HDAC inhibition by this compound is the increase in histone acetylation levels nih.govnih.govmdpi.comoup.comnih.govoup.comnih.gov. Studies have shown that treatment with MSP leads to a significant increase in the acetylation of histone H3 in colon cancer cells oup.comnih.govoup.com. This effect is observed within hours of treatment and persists for a considerable duration, indicating a sustained impact on the epigenetic landscape oup.comnih.govoup.com. The increased acetylation results in a more relaxed chromatin structure, making genes more accessible for transcription.
Treatment | Histone Acetylation Status | Timeframe | References |
This compound | Increased H3 Acetylation | 0.5–48 hours | oup.comnih.govoup.com |
By increasing histone acetylation, this compound modulates gene expression profiles through epigenetic mechanisms nih.govnih.govmdpi.comnih.gov. The re-establishment of acetylation homeostasis can lead to the reactivation of epigenetically silenced genes, including tumor suppressor genes. For instance, MSP and KMSB treatment has been associated with increased expression of p21WAF1 at both the mRNA and protein levels, along with enhanced promoter activity oup.comnih.govoup.com. p21WAF1 is a well-established downstream target of clinically used HDAC inhibitors, and its induction is linked to cell cycle arrest and apoptosis oup.comnih.govoup.com. This demonstrates how MSP, via HDAC inhibition, can influence cellular processes by altering the expression of key regulatory genes. Furthermore, selenium compounds generally can alter gene expression profiles, with specific compounds affecting distinct gene sets related to cellular adhesion or hypoxia response researchgate.net.
Compound List
this compound (MSP)
α-Keto-γ-methylselenobutyrate (KMSB)
Methylselenocysteine (MSC)
Selenomethionine (SM)
Butyrate
Histone Deacetylase 1 (HDAC1)
Histone Deacetylase 8 (HDAC8)
Vorinostat (SAHA)
Trichostatin A (TSA)
Allyl Mercaptan (AM)
Sulforaphane (SFN)
Methylseleninic acid (MSA)
Methylselenol
In Vitro Biochemical and Cellular Investigations of Methylselenopyruvate
Enzyme Activity Assays for Methylselenopyruvate Biosynthesis and Degradation
The biosynthesis of this compound (MSP) has been primarily studied through its formation from the precursor Se-methyl-L-selenocysteine (MSC). In cell-free systems, enzymes such as glutamine transaminase K (GTK) and L-amino acid oxidase (LAAO) are known to catalyze the conversion of MSC to MSP via transamination nih.govnih.govmdpi.comnih.govaacrjournals.orgnih.govaacrjournals.orgaacrjournals.orgnih.govbiorxiv.orgnih.gov. While these studies detail the enzymatic pathways leading to MSP formation, specific enzymes responsible for the direct degradation of MSP itself are not extensively detailed in the provided literature. The focus remains on its metabolic generation and subsequent biological effects.
Studies in Cell-Free Systems to Elucidate Direct Molecular Interactions
In cell-free systems, MSP has been directly assessed for its biochemical activity, particularly its interaction with histone deacetylases (HDACs). Studies have demonstrated that MSP, along with its analogue α-keto-γ-methylselenobutyrate (KMSB), exhibits dose-dependent inhibition of human HDAC1 and HDAC8 activity nih.govmdpi.comnih.govaacrjournals.orgnih.gov. Further investigations identified MSP as a competitive inhibitor of HDAC8, with computational modeling supporting a mechanism involving reversible interaction with the active site's zinc atom nih.govrsc.org. These findings in cell-free systems establish MSP's direct molecular interaction with HDAC enzymes, highlighting its potential as an HDAC inhibitor independent of cellular metabolic processes.
Investigations in Cultured Mammalian Cells
The effects of MSP have been extensively studied in various cultured mammalian cell lines, particularly cancer cells, to understand its therapeutic potential.
Analysis of Histone Acetylation Status in Cancer Cell Lines (e.g., Human Prostate Cancer Cells, Human Colon Cancer Cells)
Treatment with MSP has been shown to induce global histone acetylation in cultured cancer cells. In human colon cancer cells (HCT116 and HT29), MSP treatment led to dose-dependent increases in acetylated histone H3 levels, detectable as early as 30 minutes and persisting for at least 48 hours nih.govnih.govresearchgate.net. For instance, in HT29 cells, a 9.4-fold increase in acetylated histone H3 was observed after 48 hours of exposure to 50 μM MSP, compared to control cells researchgate.net. Similarly, in human prostate cancer cell lines (LNCaP, LNCaP C4-2, PC-3, and DU145), MSP treatment resulted in increased acetylated histone H3 levels within 5 hours, returning to baseline by 24 hours, indicating a rapid, transient induction nih.govnih.gov. This alteration in histone acetylation status is a hallmark of HDAC inhibition tandfonline.com.
Assessment of Cell Viability and Proliferation Kinetics
MSP has demonstrated cytotoxic and antiproliferative effects in various cancer cell lines. In human colon cancer cells, MSP treatment resulted in a dose-dependent loss of cell viability nih.gov. For example, after 48 hours of exposure to 50 μM MSP, approximately 60% of HCT116 cells and 40% of HT29 cells remained viable nih.gov. Other studies also indicate that MSP exhibits cytotoxic activity and can inhibit cell growth mdpi.comnih.govresearchgate.net. The inhibition of proliferation is often linked to its effects on cell cycle regulation and apoptosis induction nih.govnih.gov.
Characterization of Cell Cycle Progression and Distribution
MSP has been observed to influence cell cycle progression in cultured cancer cells. In HCT116 cells, treatment with MSP at concentrations of 10 and 50 μM led to an increased proportion of cells occupying the G2 phase of the cell cycle at 8 and 24 hours nih.gov. Lower concentrations (2 μM) of MSP were found to increase the proportion of cells in the G1 phase and decrease those in the S phase at 24 hours nih.gov. Other research suggests that MSP can block cell cycle progression from G1 into S phase pageplace.de and induce a G1 or G2 cell cycle arrest in colon cancer cells tandfonline.com.
Evaluation of Apoptotic Responses and Key Protein Cleavages (e.g., Caspase-3, PARP)
MSP has been shown to induce apoptosis in cancer cells, a process often mediated by caspases and characterized by the cleavage of specific proteins like poly(ADP-ribose) polymerase (PARP) nih.govaacrjournals.orgtandfonline.comnih.gov. Studies reported that MSP and KMSB treatment induced apoptosis, evidenced by morphological changes, Annexin V staining, and increased levels of cleaved caspase-3 and cleaved PARP nih.gov. Methylseleninic acid (MSeA), a precursor to methylselenol and related to MSP, also induced apoptosis in prostate cancer cells, marked by the activation of caspases (caspase-3, -7, -8, and -9) and PARP cleavage nih.gov. Caspase-3 is a key effector caspase responsible for cleaving PARP, a hallmark of apoptosis mdpi.comuniprot.orguniprot.org.
Gene and Protein Expression Profiling in Response to this compound Exposure
This compound (MSP), an alpha-keto acid metabolite derived from Se-methylselenocysteine (MSC) and selenomethionine (SM), has emerged as a compound of significant interest in cellular investigations due to its potent biological activities, particularly its role as a histone deacetylase (HDAC) inhibitor researchgate.netnih.govsemanticscholar.org. In vitro studies have elucidated how MSP influences cellular processes through modulation of gene and protein expression.
A key mechanism through which MSP exerts its effects is by inhibiting HDAC activity. This inhibition leads to an increase in the acetylation of histone proteins, notably histone H3, which alters chromatin structure and consequently impacts gene transcription nih.gov. This epigenetic modification is a well-established pathway through which HDAC inhibitors can influence cellular behavior, including cell cycle regulation and apoptosis nih.govcsic.esmdpi.com.
Specific research has demonstrated that MSP treatment in human colon cancer cells results in a dose-dependent increase in the expression of p21WAF1, a gene widely recognized as a target of clinically used HDAC inhibitors nih.gov. This upregulation occurs at both the messenger RNA (mRNA) and protein levels. Furthermore, studies have indicated enhanced p21WAF1 promoter activity following MSP exposure, suggesting a direct transcriptional regulation mechanism nih.gov. The observed increase in p21WAF1 is significant as this protein plays a crucial role in cell cycle arrest, thereby contributing to the antiproliferative effects of MSP nih.govmdpi.com.
While direct protein expression profiling studies specifically detailing a broad range of proteins affected by MSP in a quantitative manner are less common in the reviewed literature, the documented increase in p21WAF1 protein levels and the general effect on histone acetylation provide direct evidence of MSP's impact on protein expression and modification. The mechanism of action via HDAC inhibition suggests a broader influence on the proteome through altered post-translational modifications of various proteins.
Table 1: Effect of this compound (MSP) on p21WAF1 Expression in Colon Cancer Cells
Gene/Protein | Expression Level Change | Mechanism/Observation | Reference |
p21WAF1 (mRNA) | Increased | Dose-dependent upregulation | nih.gov |
p21WAF1 (Protein) | Increased | Dose-dependent upregulation | nih.gov |
p21WAF1 Promoter Activity | Enhanced | Increased activity after treatment | nih.gov |
Histone H3 | Increased Acetylation | Consequence of HDAC inhibition | nih.gov |
Compound List:
this compound (MSP)
Se-methylselenocysteine (MSC)
Selenomethionine (SM)
Histone Deacetylase (HDAC)
Histone H3
p21WAF1
Methylselenol
Cyclin-dependent kinase inhibitor 1C (CDKN1C)
BCL2-related protein A1
p53 target zinc finger protein
Se-methylselenocysteine (MSC)
Selenomethionine (SM)
Methylselenocysteine (MSC)
Selenomethionine (SM)
this compound (MSP)
Alpha-keto-gamma-methylselenobutyrate (KMSB)
Butyrate
Histone deacetylase 1 (HDAC1)
Histone deacetylase 8 (HDAC8)
Cleaved caspase-3
Cleaved caspase-6
Cleaved caspase-7
Cleaved caspase-9
Poly(adenosine diphosphate-ribose)polymerase
P21WAF1
Toll-like receptor 2 (TLR2)
Intercellular adhesion molecule 1 (ICAM1)
Growth arrest and DNA-damage-inducible, α (GADD45)
DNA methyltransferase 1 (DNMT1)
E-cadherin
N-cadherin
OB-cadherin
Vimentin
UCP2
MnSOD
Thioredoxin reductase
Phosphatidylinositol 3-kinase (PI3K)
Protein kinase B (AKT)
Mammalian target of rapamycin (mTOR)
Hydrogen selenide
Methylseleninic acid (MSA)
Glutathione (GSH)
Ascorbic acid
Selenocysteine (SeCys)
Selenoproteins
Hydrogen selenide
Methylselenol (CH3SeH)
Methylselenocyanate (SeMSC)
Selenite
Seleno-L-methionine (SeMet)
Methioninase
Matrix metalloproteinase (MMP)
Tissue inhibitor of metalloproteinase (TIMP)
MMP-2
Cyclin-dependent kinase 2 (cdk2)
Cyclin E1
Baculoviral IAP repeat-containing 2 (BIRC2)
Phosphoinositide-3-kinase regulatory subunit 1 (p85)
BCL2L1
In Vivo Preclinical Studies Involving Methylselenopyruvate Metabolites
Utilization of Animal Models for Studying Downstream Methylselenopyruvate Metabolites
The investigation of this compound (MSP) and its biological effects often relies on studies involving its precursor compounds, Se-methylselenocysteine (MSC) and selenomethionine (SM), in animal models. These precursors are administered, and their subsequent metabolism in vivo leads to the formation of various selenium species, including MSP, which are then assessed for their biological impact.
Animal models have been employed to study the chemopreventive and therapeutic potential of MSC and SM, indirectly providing insights into the roles of their metabolites like MSP. For instance, the TRAMP mouse model and specific rat models (e.g., testosterone plus estradiol model in NBL rats) have been utilized to evaluate the effects of Se-methylselenocysteine (MSeC) and Se-methylseleninic acid (MSeA) on prostate carcinogenesis taylorandfrancis.com. Furthermore, nude mice bearing xenografted human prostate cancer cells have served as a model to assess the in vivo antitumor potential of MSC, a known precursor to MSP taylorandfrancis.comnih.gov. Studies have also utilized these models to investigate the protective effects of MSC against the toxicity of conventional chemotherapeutic drugs and its influence on key biological processes such as the depletion of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1-α (HIF1-α) nih.govrsc.org. Research involving the administration of seleno-L-methionine (SeMet) in nude mice with tumor xenografts has also implicated methylselenol, a metabolite upstream of MSP, as a critical mediator of anticancer effects researchgate.net.
While direct administration of MSP itself in in vivo animal studies is less extensively reported in available literature compared to its precursors, the established metabolic pathways indicate that MSC and SM serve as prodrugs, yielding MSP and related compounds that exert biological activity within these preclinical systems.
Observed Biological Outcomes in Preclinical Systems with Emphasis on Mechanistic Insights
Preclinical studies, encompassing both in vitro cell line experiments and in vivo animal models utilizing MSP precursors, have revealed significant biological outcomes and elucidated key mechanisms of action. β-Methylselenopyruvate (MSP) and its related α-keto acid metabolite, α-keto-γ-methylselenobutyrate (KMSB), have demonstrated potent inhibitory effects on histone deacetylases (HDACs), particularly HDAC8 oup.comaacrjournals.orgtandfonline.comnih.govmdpi.compageplace.deresearchgate.net.
These metabolites act as competitive inhibitors of HDAC8, with molecular modeling suggesting interaction with the catalytic zinc atom within the enzyme's active site oup.comaacrjournals.orgtandfonline.com. This inhibition leads to a cascade of downstream effects, including increased histone H3 hyperacetylation, which alters gene expression patterns tandfonline.comnih.gov. A notable consequence is the dose-dependent upregulation of p21WAF1, a well-established target gene of HDAC inhibitors that plays a role in cell cycle regulation and apoptosis oup.comtandfonline.comnih.gov.
Furthermore, MSP and KMSB have been shown to induce cell cycle arrest, with observed effects including G2 phase arrest at higher concentrations (e.g., 10-50 µM) and G1 phase arrest at lower concentrations (e.g., 2 µM) in human colon cancer cells tandfonline.comnih.gov. The induction of apoptosis has also been documented, mediated by mechanisms involving the activation of caspases and the regulation of proapoptotic proteins such as BMF, downstream of HDAC8 inhibition tandfonline.comnih.gov. Beyond HDAC inhibition, MSP has been noted for its potential to inhibit angiogenesis mdpi.com. Additionally, methylselenol, a metabolic precursor to MSP, has demonstrated the ability to inhibit tumor cell migration and invasion by modulating matrix metalloproteinase (MMP) and tissue inhibitor of metalloproteinase (TIMP) expression researchgate.net. The precursor compound MSC has also shown promise in preclinical settings by enhancing the efficacy of conventional chemotherapies and mitigating their associated toxicities nih.govrsc.org.
Compound List:
β-Methylselenopyruvate (MSP)
Se-methylselenocysteine (MSC)
Selenomethionine (SM)
Methylselenol (MS)
α-keto-γ-methylselenobutyrate (KMSB)
Se-methylseleninic acid (MSeA)
Se-methylselenocysteine (MSeC)
Seleno-L-methionine (SeMet)
Analytical Methodologies for Detection and Quantification of Methylselenopyruvate
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental for isolating MSP from complex mixtures, enabling its subsequent identification and quantification. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode, is a widely employed technique for the separation of organoselenium compounds.
Reverse-phase HPLC, typically utilizing C18 columns, has demonstrated efficacy in separating MSP from related selenium and sulfur amino acids and their metabolites, such as Se-methylselenocysteine (MSC), selenomethionine (SM), α-keto-γ-methylselenobutyrate (KMSB), methionine, and α-keto-γ-methylthiobutyrate (KMB) nih.govaacrjournals.org. For instance, studies have reported distinct retention times for these compounds under specific mobile phase conditions, often involving phosphate buffers with acetonitrile nih.govaacrjournals.org. Ascorbic acid, frequently used as a redox protectant, elutes at an earlier retention time nih.govaacrjournals.org.
Modern UPLC (Ultra-High Performance Liquid Chromatography) systems, employing columns like the ACQUITY UPLC® HSS T3, offer enhanced resolution and speed peerj.com. Typical mobile phases consist of formic acid in water and acetonitrile gradients, with flow rates commonly around 0.25 mL/min peerj.com. Coulometric detection has been used for monitoring eluting compounds nih.govaacrjournals.org, while coupling with mass spectrometry provides more specific identification rsc.orgdcu.iecore.ac.ukumass.edu.
Table 7.1.1: Representative HPLC Separation Parameters for MSP and Related Compounds
Compound | Retention Time (min) | Column Type | Mobile Phase Composition (Example) | Detection Method (Example) | Reference |
Ascorbic Acid | 3.2 | C18 | Phosphate buffer / 3% Acetonitrile | Coulometric | nih.govaacrjournals.org |
Se-methylselenocysteine (MSC) | 3.6 | C18 | Phosphate buffer / 3% Acetonitrile | Coulometric | nih.govaacrjournals.org |
Methylselenopyruvate (MSP) | 4.0 | C18 | Phosphate buffer / 3% Acetonitrile | Coulometric | nih.govaacrjournals.org |
Methionine | 4.5 | C18 | Phosphate buffer / 3% Acetonitrile | Coulometric | nih.govaacrjournals.org |
α-keto-γ-methylthiobutyrate (KMB) | 5.2 | C18 | Phosphate buffer / 3% Acetonitrile | Coulometric | nih.govaacrjournals.org |
Selenomethionine (SM) | 5.4 | C18 | Phosphate buffer / 3% Acetonitrile | Coulometric | nih.govaacrjournals.org |
α-keto-γ-methylselenobutyrate (KMSB) | 6.6 | C18 | Phosphate buffer / 3% Acetonitrile | Coulometric | nih.govaacrjournals.org |
This compound (MSP) | ~8.5 | C18 | 0.1% Formic Acid (Water) / 0.1% Formic Acid (Acetonitrile) gradient | UV (210 nm) | peerj.com |
Mass Spectrometry (MS) Applications for Qualitative and Quantitative Analysis
Mass spectrometry (MS) is an indispensable tool for the identification and quantification of MSP due to its high sensitivity and specificity. When coupled with chromatographic separation techniques, such as LC-MS, it provides a powerful platform for comprehensive profiling of organoselenium compounds rsc.orgdcu.iecore.ac.ukumass.eduresearchgate.nethhu.demdpi.comrsc.org.
Electrospray Ionization (ESI) is a common ionization technique used for MSP and related selenium compounds, typically operating in negative ion mode for acidic compounds like MSP nih.gov. The characteristic isotopic distribution of selenium (with isotopes like ⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se) provides a unique signature in mass spectra, aiding in the identification of selenium-containing molecules nih.govnih.gov. For example, the molecular ion of MSP ([M+H]⁺ or [M-H]⁻) can be detected and its elemental composition confirmed by the presence of these isotopes nih.gov. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is also frequently used for elemental selenium detection and speciation, often coupled with HPLC rsc.orgcore.ac.ukumass.eduwikipedia.org.
Table 7.2.1: Representative MS Parameters for Selenium Compound Analysis
Analyte/Compound Type | Ionization Technique | Ionization Mode | Key m/z Values (Precursor Ion) | Characteristic Feature | Reference |
This compound (MSP) | ESI | Negative | ~165.0 ([M-H]⁻) | Selenium isotopic pattern | nih.gov |
α-keto-γ-methylselenobutyrate (KMSB) | ESI | Negative | ~195.0 ([M-H]⁻) | Selenium isotopic pattern | nih.gov |
General Selenium Compounds | ICP-MS | N/A | Dependent on isotope | Elemental Se detection | rsc.orgcore.ac.uk |
Selenocysteine-containing peptides | ESI / LC-MS/MS | N/A | Varies | Selenium isotopic distribution signature | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Specificity
Tandem mass spectrometry (MS/MS) enhances specificity and aids in structural elucidation by fragmenting precursor ions and analyzing the resulting product ions researchgate.netnih.govnih.govnih.gov. This technique is invaluable for confirming the identity of MSP, especially in complex matrices where isobaric interferences might occur. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM), highly selective and sensitive quantification can be achieved hhu.demdpi.com.
For example, fragmentation of KMSB (a related metabolite) has shown characteristic product ions such as 2-oxobut-3-enoate (m/z 99.0) and methylselenolate (m/z 95.0) nih.gov. While specific fragmentation patterns for MSP itself are not detailed in the provided snippets, the principle of MS/MS allows for the identification of characteristic fragments unique to its structure, thereby increasing confidence in its identification and enabling precise quantification. The isotopic distribution of selenium is also preserved in the fragments, providing further confirmation nih.gov.
Isotopic Labeling Approaches for Metabolic Tracing
Isotopic labeling is a powerful strategy for tracking the metabolic fate of compounds like MSP and for internal standardization in quantitative analysis nih.govnih.govnih.govquotientsciences.com. Non-radioactive selenium isotopes, such as ⁷⁶Se and ⁷⁷Se, can be used to label cellular selenocompounds, allowing their detection and quantification using techniques like ICP-MS nih.gov. This approach can help elucidate the metabolic pathways involving MSP and identify its transformation products within biological systems.
Furthermore, stable isotopes of carbon (e.g., ¹³C) can be incorporated into MSP or its precursors to create isotopically labeled standards. These standards are crucial for accurate quantification using MS-based methods, as they co-elute with the endogenous analyte but are distinguished by their mass difference, compensating for variations in sample preparation, ionization efficiency, and instrument response nih.govnih.govquotientsciences.com. While direct studies using labeled MSP are not explicitly detailed, the general methodologies for isotopic labeling in selenium and carbon chemistry are well-established and applicable nih.govnih.govquotientsciences.com.
Table 7.2.2.1: Isotopic Labeling Approaches for Selenium Compound Analysis
Isotope/Label | Application | Technique(s) Used | Reference |
⁷⁶Se, ⁷⁷Se | Labeling cellular selenocompounds for metabolic tracing; detecting isotopic enrichment in selenoproteins | SEC-ICP-MS | nih.gov |
¹³C | Creating stable isotope labeled (SIL) internal standards for quantitative analysis; NMR studies | MS, NMR | nih.govnih.govquotientsciences.com |
¹⁴C | Metabolic tracing in ADME studies; quantifying drug metabolism | Radiochemistry, MS | quotientsciences.com |
Coupled Analytical Techniques (e.g., LC-MS) for Comprehensive Profiling
The combination of liquid chromatography (LC) with mass spectrometry (LC-MS) represents a gold standard for the comprehensive analysis of complex mixtures, including biological samples containing MSP peerj.comrsc.orgdcu.iecore.ac.ukumass.eduresearchgate.nethhu.demdpi.comrsc.orgwikipedia.orgmjcce.org.mk. This hyphenated technique leverages the separation power of LC to resolve MSP from other components, followed by the sensitive and specific detection capabilities of MS.
LC-MS/MS, in particular, offers enhanced selectivity and sensitivity, making it ideal for quantifying low-abundance metabolites like MSP in challenging matrices researchgate.nethhu.demdpi.com. Techniques such as HPLC coupled with ICP-MS (HPLC-ICP-MS) are specifically valuable for elemental speciation, allowing the detection of selenium-containing compounds based on the elemental signal rsc.orgcore.ac.ukumass.eduwikipedia.org. Electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) and triple quadrupole mass spectrometry (QQQ-MS) are also employed for identification and quantification dcu.iehhu.demjcce.org.mk.
Table 7.3.1: Coupled Analytical Techniques for Organoselenium Compound Analysis
Coupled Technique | Primary Application | Detection Method(s) | Reference |
HPLC-ICP-MS | Elemental speciation of selenium compounds; quantification of selenium content in separated species | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | rsc.orgcore.ac.ukumass.eduwikipedia.org |
LC-ESI-MS/MS | Identification and quantification of metabolites; structural elucidation of complex molecules | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | peerj.comdcu.ieresearchgate.nethhu.demdpi.comnih.govmjcce.org.mk |
HPLC-ESI-MS | Identification and characterization of organoselenium compounds | Electrospray Ionization Mass Spectrometry (ESI-MS) | core.ac.ukmjcce.org.mk |
LC-MRM-MS | Targeted quantification of specific metabolites, including carboxylic acids, with high sensitivity and specificity | Multiple Reaction Monitoring Mass Spectrometry (MRM-MS) | hhu.demdpi.com |
GC-ICP-MS | Speciation of volatile organoselenium compounds | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | rsc.orgumass.edu |
Challenges and Considerations for this compound Speciation in Complex Biological Matrices
Analyzing MSP in biological matrices presents several analytical challenges that require careful method development and validation.
Matrix Effects: Biological samples (e.g., plasma, urine, cell lysates) contain a vast array of endogenous compounds that can interfere with the separation and detection of MSP. These matrix components can suppress or enhance ionization in MS, leading to inaccurate quantification rsc.org.
Sample Preparation: Effective sample preparation is critical to remove interfering substances and to isolate MSP. This may involve deproteinization, extraction, and potentially derivatization steps, which can introduce variability and potential loss of analyte rsc.orgmdpi.com. The stability of MSP during these processes also needs consideration umass.edursc.org.
Compound Stability: Organoselenium compounds can be susceptible to degradation or transformation under certain conditions (e.g., pH, temperature, presence of oxidants/reductants), which can affect recovery and accurate measurement umass.edursc.org.
Speciation: Distinguishing MSP from other selenium-containing species is essential, as different selenium compounds can have vastly different biological activities and toxicities. Analytical methods must be capable of resolving and identifying individual selenium species rsc.orgdcu.ieumass.edu.
Sensitivity and Specificity: Detecting and quantifying MSP at biologically relevant concentrations, often in the nanomolar or picomolar range, requires highly sensitive analytical techniques. Achieving specificity is also paramount to avoid misidentification, especially in complex biological matrices rsc.org.
Interferences: Potential interferences from structurally similar compounds or other selenium species must be addressed through optimized chromatographic separation and specific MS/MS transitions researchgate.netmdpi.com.
Addressing these challenges typically involves rigorous method validation, including assessment of linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), and recovery studies, often employing isotopically labeled internal standards rsc.orgmdpi.comquotientsciences.com.
Future Directions and Emerging Research Avenues
Identification and Characterization of Novel Enzymes and Metabolic Pathways Involved in Methylselenopyruvate Metabolism
While it is established that this compound (MSP) can be formed from Se-methylselenocysteine (MSC) via transamination reactions catalyzed by enzymes such as glutamine transaminase K (GTK) and L-amino acid oxidase mdpi.comnih.govnih.govaacrjournals.orgtandfonline.com, the complete metabolic landscape of MSP remains incompletely understood. Future research should focus on identifying and characterizing all enzymes that metabolize MSP. This includes exploring potential β-elimination pathways, conjugation reactions, or further transformations that MSP might undergo within different cellular compartments or organisms. Detailed biochemical studies, including enzyme kinetics and substrate specificity, are needed to map these pathways comprehensively. Understanding these pathways is crucial for elucidating how MSP is processed, its cellular half-life, and the ultimate fate of its selenium moiety.
Discovery of Undiscovered Molecular Targets and Biological Pathways Directly Influenced by this compound
Current research suggests that MSP, along with other seleno-α-keto acids, may function as inhibitors of histone deacetylases (HDACs), thereby influencing epigenetic modifications and gene expression nih.govaacrjournals.orgmdpi.comresearchgate.netnih.govresearchgate.net. However, the full spectrum of MSP's molecular targets and the biological pathways it influences requires extensive investigation. Future studies should employ unbiased screening methods, such as proteomics and transcriptomics, to identify novel protein and nucleic acid targets of MSP. This could reveal previously unrecognized roles in cellular signaling, cell cycle regulation, DNA repair, or other critical cellular processes. Elucidating these targets will provide a deeper mechanistic understanding of MSP's biological effects, including its potential therapeutic applications.
Integration of Systems Biology and Omics Approaches to Map this compound's Comprehensive Bioactivity
To gain a holistic understanding of this compound's impact on cellular and organismal systems, the integration of various "omics" approaches within a systems biology framework is essential embopress.orgnih.govnih.govfrontiersin.org. Future research should leverage genomics, transcriptomics, proteomics, and metabolomics in combination to map MSP's comprehensive bioactivity. For instance, studies could involve treating cells or model organisms with MSP and then performing multi-omics analyses to identify changes in gene expression, protein abundance, and metabolite profiles. This integrated data can then be used to construct detailed metabolic and signaling networks, revealing how MSP perturbs cellular homeostasis and exerts its biological effects. Such an approach will be invaluable for identifying biomarkers of MSP exposure or activity and for predicting its systemic impact.
Development of Advanced Analytical Techniques for In Situ and Real-Time Monitoring of this compound Dynamics in Cellular Environments
The accurate and sensitive detection of this compound within living cells is critical for studying its metabolism and function. Current analytical methods, such as HPLC coupled with mass spectrometry (e.g., HPLC-ICP-MS, UHPLC-ESI-Orbitrap MS), are valuable for speciation analysis of selenium compounds mdpi.comresearchgate.net. However, these techniques often require sample extraction and processing, which may not capture the dynamic, real-time behavior of MSP within cellular environments. Future research should focus on developing and refining advanced analytical techniques, such as live-cell imaging probes or advanced mass spectrometry-based metabolomics with improved temporal resolution, to enable in situ and real-time monitoring of MSP dynamics. This would allow researchers to track its intracellular localization, metabolic conversions, and interactions with cellular components as they occur, providing unprecedented insights into its biological mechanisms.
Q & A
Q. What are the established methodologies for synthesizing methylselenopyruvate, and how can purity be rigorously validated?
this compound synthesis typically involves selenium incorporation into pyruvate derivatives via nucleophilic substitution or enzymatic catalysis. A reproducible protocol includes:
- Stepwise synthesis : Reacting sodium selenide with bromopyruvate under inert conditions, followed by methylation using methyl iodide .
- Characterization : Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., -NMR for selenium environments), High-Performance Liquid Chromatography (HPLC) for purity (>95%), and mass spectrometry for molecular weight validation .
- Purity assessment : Differential Scanning Calorimetry (DSC) to verify crystallinity and absence of solvates .
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices, and what are their limitations?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity (detection limits ~0.1 ng/mL) but requires isotope-labeled internal standards to correct for matrix effects .
- UV-Vis Spectroscopy : Utilizes selenium’s chromophoric properties but suffers from interference in complex media like plasma .
- Validation criteria : Follow ICH guidelines for linearity (R > 0.99), precision (%CV < 15%), and recovery (80–120%) .
Advanced Research Questions
Q. How can researchers investigate the redox-dependent mechanisms of this compound in cancer cell models?
- Experimental design : Use paired cell lines (e.g., normal vs. cancer) treated with this compound under hypoxic/normoxic conditions.
- Assays : Measure glutathione peroxidase (GPx) activity, reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA), and thioredoxin reductase inhibition .
- Controls : Include selenium-deficient media and pharmacological inhibitors (e.g., NAC for ROS scavenging) to isolate mechanisms .
- Statistical rigor : Power analysis to determine sample size and ANOVA with post-hoc tests for multi-group comparisons .
Q. What strategies optimize this compound’s bioavailability in preclinical pharmacokinetic studies?
- Formulation screening : Test nanoemulsions or liposomes to enhance solubility, using Design of Experiments (DoE) to vary lipid ratios and surfactant concentrations .
- In vivo protocols : Administer via intravenous/oral routes in rodent models, with serial blood sampling for AUC calculations.
- Bioanalytical validation : Ensure LC-MS/MS methods comply with FDA guidelines for accuracy and precision in biological fluids .
Q. How should contradictory data on this compound’s cytotoxicity be systematically analyzed?
- Systematic review framework : Apply PRISMA guidelines to identify studies, assess bias via Cochrane Risk of Tool, and categorize discrepancies (e.g., cell type-specific IC variations) .
- Meta-analysis : Stratify data by experimental variables (e.g., exposure duration, selenium serum levels) using random-effects models to account for heterogeneity .
- Sensitivity analysis : Exclude outlier studies and re-evaluate effect sizes to test robustness .
Q. What advanced models are appropriate for evaluating this compound’s chronic toxicity?
- In vivo models : Use transgenic rodents (e.g., p53) to assess carcinogenic potential over 12-month exposure periods.
- Endpoints : Histopathology (liver/kidney sections), plasma selenium speciation (HPLC-ICP-MS), and genomic instability markers (e.g., micronucleus assay) .
- Ethical compliance : Adhere to OECD 453 guidelines for chronic toxicity testing, including humane endpoints and 3R principles (Replacement, Reduction, Refinement) .
Methodological Considerations
- Reproducibility : Document synthesis protocols in Supplementary Information, including raw spectral data and chromatograms .
- Statistical reporting : Report exact -values with confidence intervals; avoid dichotomous "significant/non-significant" claims .
- Data transparency : Deposit raw datasets in repositories like Zenodo or Figshare with DOIs for peer validation .
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